molecular formula C10N4S4 B14635714 1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- CAS No. 55052-32-9

1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)-

Katalognummer: B14635714
CAS-Nummer: 55052-32-9
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: DTRRMUXBEZHYCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- is a sulfur-containing heterocyclic compound It is known for its unique structure, which includes two cyano groups and a dithiolene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- typically involves the reaction of 1,3-dithiol-2-thione with cyanogen bromide. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for research and development purposes .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- involves its interaction with various molecular targets and pathways. The compound’s dithiolene moiety allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. Additionally, the cyano groups can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Dithiole-4,5-dicarbonitrile, 2-(4,5-dicyano-1,3-dithiol-2-ylidene)- is unique due to its combination of cyano groups and a dithiolene moiety. This structure imparts distinct electronic properties, making it valuable for applications in organic electronics and materials science.

Eigenschaften

CAS-Nummer

55052-32-9

Molekularformel

C10N4S4

Molekulargewicht

304.4 g/mol

IUPAC-Name

2-(4,5-dicyano-1,3-dithiol-2-ylidene)-1,3-dithiole-4,5-dicarbonitrile

InChI

InChI=1S/C10N4S4/c11-1-5-6(2-12)16-9(15-5)10-17-7(3-13)8(4-14)18-10

InChI-Schlüssel

DTRRMUXBEZHYCC-UHFFFAOYSA-N

Kanonische SMILES

C(#N)C1=C(SC(=C2SC(=C(S2)C#N)C#N)S1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.